molecular formula C14H13NO5S B387041 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid CAS No. 147410-81-9

3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B387041
CAS No.: 147410-81-9
M. Wt: 307.32g/mol
InChI Key: LHWPHUNFEGTNIZ-UHFFFAOYSA-N
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Description

Contextualization of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid within Sulfonamide and Benzoic Acid Chemistry

The chemical architecture of this compound is a composite of two crucial pharmacophoric moieties: a sulfonamide group and a benzoic acid scaffold.

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs. nih.gov Beyond their antimicrobial properties, sulfonamides are integral to a variety of other therapeutic agents. tandfonline.com They are well-established inhibitors of carbonic anhydrase, a metalloenzyme involved in numerous physiological processes. nih.govtandfonline.com This inhibitory action is leveraged in diuretics, anti-glaucoma agents, and even in the treatment of certain cancers where specific carbonic anhydrase isoforms are overexpressed. nih.govtandfonline.commdpi.com The sulfonamide moiety in this compound, therefore, imbues the molecule with the potential to interact with a range of biological targets.

The benzoic acid scaffold , a simple aromatic carboxylic acid, is another prevalent feature in drug design. preprints.org It serves as a versatile building block for the synthesis of a wide array of bioactive molecules. preprints.orgresearchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological receptors, and its aromatic ring can be readily functionalized to modulate properties such as lipophilicity, metabolic stability, and target affinity. youtube.com The presence of the benzoic acid moiety in this compound provides a key point for interaction and a framework for further chemical elaboration.

Significance of the Sulfamoylbenzoic Acid Scaffold in Drug Discovery and Development Research

The fusion of the sulfonamide and benzoic acid functionalities into the sulfamoylbenzoic acid scaffold creates a molecule with significant potential in drug discovery. This scaffold has been explored for a variety of therapeutic applications, demonstrating its versatility and importance.

One notable area of research involves the development of specific agonists for the lysophosphatidic acid (LPA) receptors. nih.gov For instance, researchers have designed and synthesized sulfamoyl benzoic acid (SBA) analogues that act as specific agonists of the LPA₂ receptor, with some exhibiting subnanomolar activity. nih.govcornell.edu The LPA₂ receptor is known to mediate anti-apoptotic and mucosal barrier-protective effects, making these compounds promising candidates for further investigation in related therapeutic areas. nih.gov

Furthermore, the sulfamoylbenzoic acid backbone is a key structural feature in certain diuretic agents. google.com However, research has also focused on modifying this scaffold to develop antihypertensive agents that are devoid of diuretic effects, thereby avoiding potential adverse symptoms like hypokalemia. google.com This highlights the tunability of the scaffold to achieve desired pharmacological profiles.

The versatility of the sulfamoylbenzoic acid scaffold is further underscored by its use as a precursor in the synthesis of a variety of experimental compounds with potential pharmaceutical applications, including those acting as carbonic anhydrase inhibitors. acs.org

Overview of Academic Research Trajectories for Sulfamoylbenzoic Acid Derivatives

Academic research into sulfamoylbenzoic acid derivatives is actively exploring their synthesis, structure-activity relationships (SAR), and therapeutic targets. A key focus of this research is the strategic modification of the scaffold to enhance potency and selectivity.

Synthesis: The synthesis of sulfamoylbenzoic acid derivatives often involves a multi-step process. A common approach begins with the chlorosulfonation of a benzoic acid derivative, followed by reaction with an appropriate amine to form the sulfonamide linkage. nih.gov Further modifications can then be made to other parts of the molecule, such as the benzoic acid moiety or the substituent on the sulfonamide nitrogen. nih.gov For example, researchers have reported the synthesis of sulfamoyl-benzamide derivatives through a linear approach starting from the chlorosulfonation of benzoic acids. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different structural features of a molecule influence its biological activity. For sulfamoylbenzoic acid derivatives, these studies have revealed key insights. For instance, in the development of LPA₂ receptor agonists, modifications to the head group, linker chain, and tail group of the sulfamoylbenzoic acid scaffold were systematically explored to increase potency. nih.gov It was found that the introduction of electron-withdrawing groups at specific positions on the benzoic acid ring could significantly enhance activity. nih.gov

Similarly, in the context of carbonic anhydrase inhibitors, the "tail" of the sulfonamide-based inhibitor, which interacts with the outer region of the enzyme's active site, is a critical determinant of isoform selectivity. acs.org Research on sulfamoyl benzamidothiazoles has also demonstrated how systematic SAR studies can identify sites on the scaffold that tolerate modification and lead to more potent compounds. nih.gov

Therapeutic Targets: The research trajectories for sulfamoylbenzoic acid derivatives are aimed at a diverse range of therapeutic targets. As mentioned, these include:

Carbonic Anhydrases: For the treatment of glaucoma, edema, and certain types of cancer. tandfonline.comnih.gov

Lysophosphatidic Acid (LPA) Receptors: For conditions where modulation of apoptosis and mucosal protection is beneficial. nih.gov

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): As selective inhibitors for potential therapeutic intervention in thrombosis, inflammation, and cancer. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): With the aim of developing anti-inflammatory agents. researchgate.net

The ongoing research into sulfamoylbenzoic acid derivatives, including this compound, continues to uncover new therapeutic possibilities and refine our understanding of how to design effective and selective drugs based on this versatile scaffold.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWPHUNFEGTNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Sulfonamide and Benzoic Acid Derivatives

The construction of the core structure of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid relies on fundamental reactions that connect a substituted aniline (B41778) with a substituted benzoic acid via a sulfonyl bridge.

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net For the target compound, this involves the condensation of 3-(chlorosulfonyl)benzoic acid with 4-methoxyaniline.

The general steps for this conventional synthesis are:

Preparation of the Sulfonyl Chloride: The key intermediate, 3-(chlorosulfonyl)benzoic acid, can be prepared from 3-sulfamoylbenzoic acid. Alternatively, related sulfonyl chlorides are often synthesized from sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for analytical purposes, highlighting its utility as a reagent. nih.gov

Sulfonamide Bond Formation: The sulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct, leading to the formation of the sulfonamide bond.

The benzoic acid moiety is typically stable under these conditions. The synthesis of benzoic acid derivatives themselves can be achieved through various classical methods, such as the oxidation of toluene (B28343) or the carboxylation of a Grignard reagent like phenylmagnesium bromide. wikipedia.org

In recent years, more efficient and versatile methods for sulfonamide synthesis have been developed to overcome the limitations of conventional approaches. These include:

Metal-Catalyzed Synthesis: Catalysts based on indium, copper, and palladium have been used to facilitate the coupling of amines and sulfonyl chlorides or other sulfur-containing precursors. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: The synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be achieved with high yields (78-95%) under microwave irradiation, offering a significant improvement in reaction time and efficiency. researchgate.net

Alternative Starting Materials: Routes starting from thiols, which are oxidized in situ to sulfonyl chlorides using reagents like sodium hypochlorite (B82951) or trichloroisocyanuric acid (TCCA), provide a convenient alternative to handling pre-formed sulfonyl chlorides. researchgate.net

For the benzoic acid portion, advanced methods include various carbon-carbon bond-forming reactions and functional group transformations, such as those used in the structure-based design of influenza neuraminidase inhibitors. nih.govacs.org

Targeted Derivatization of the this compound Core Structure

The core structure of this compound offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. nih.govmdpi.com Derivatization can be targeted at the methoxyphenyl ring, the benzoic acid ring, or the sulfamoyl nitrogen.

The electron-rich 4-methoxyphenyl (B3050149) ring is susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group is an activating, ortho-, para-directing group. Since the para position is occupied by the sulfamoyl group, substitution is expected to occur at the positions ortho to the methoxy group (C3' and C5'). An example of such a modification is the introduction of a halogen atom.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Modification
3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid C₁₄H₁₂BrNO₅S386.22Bromine atom at the C3' position of the methoxyphenyl ring. nih.gov

Table 1: Example of a Derivative with Modification on the Methoxyphenyl Moiety.

The introduction of a bromine atom, as seen in 3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid , can significantly alter the electronic and steric properties of the molecule, which can be useful in modulating its biological activity. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups increase the acidity of the benzoic acid (lower the pKa). libretexts.orglibretexts.org These groups stabilize the negative charge of the conjugate carboxylate anion through inductive or resonance effects. pharmaguideline.com For instance, the pKa of p-cyanobenzoic acid is 3.55, which is more acidic than benzoic acid (pKa 4.2). libretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups decrease the acidity (raise the pKa) by destabilizing the carboxylate anion. libretexts.orgopenstax.org For example, p-methoxybenzoic acid has a pKa of 4.46, making it less acidic than benzoic acid. libretexts.org

Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength due to a combination of steric and electronic factors known as the "ortho-effect". libretexts.org

Substituent (Y) at para-positionpKaEffect on Acidity vs. Benzoic Acid (pKa ≈ 4.19)
-NO₂3.41Stronger Acid
-CN3.55Stronger Acid
-Br3.96Stronger Acid
-H4.19Reference
-CH₃4.34Weaker Acid
-OCH₃4.46Weaker Acid
-OH4.48Weaker Acid

Table 2: Influence of para-Substituents on the pKa of Benzoic Acid. Data sourced from multiple chemistry resources. libretexts.org

A straightforward derivatization is N-methylation, which can be achieved using reagents like methyl iodide or (trimethylsilyl)diazomethane. nih.gov

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Modification
3-[(4-methoxyphenyl)(methyl)sulfamoyl]benzoic acid C₁₅H₁₅NO₅S321.35Methyl group attached to the sulfamoyl nitrogen. uni.lu

Table 3: Example of a Derivative with Modification at the Sulfamoyl Nitrogen.

This N-methylation eliminates the hydrogen bond donor capability at the sulfonamide linkage, which can be a critical change for biological interactions. uni.lu

Mechanistic Insights into Sulfonylation Reactions in Synthesis

The formation of the sulfonamide linkage in this compound is a classic example of a nucleophilic acyl substitution reaction, specifically, an N-sulfonylation. The synthesis of this compound is typically achieved through the reaction of 3-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine, which serves both as a solvent and a catalyst.

The mechanism of this sulfonylation reaction can be understood through a stepwise process:

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of the amino group (-NH₂) of 3-aminobenzoic acid on the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. The highly electronegative oxygen and chlorine atoms attached to the sulfur atom in the sulfonyl chloride group make the sulfur atom electron-deficient and thus a prime target for nucleophilic attack.

Step 2: Formation of a Tetrahedral Intermediate

The nucleophilic attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the nitrogen atom of the erstwhile amino group is bonded to the sulfur atom, which now bears a negative charge on one of its oxygen atoms, and the original stereochemistry around the sulfur is temporarily altered.

Step 3: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to restore the sulfonyl group's double bonds. This is achieved by the elimination of the chloride ion (Cl⁻), which is a good leaving group. The electrons from the nitrogen-hydrogen bond then move to form a bond between nitrogen and sulfur, and a proton is released.

Step 4: Deprotonation

The final step of the mechanism involves the deprotonation of the nitrogen atom by a base present in the reaction mixture, typically pyridine. Pyridine abstracts the proton from the nitrogen, neutralizing the positive charge that developed on it during the reaction. This step regenerates the aromaticity of the system and yields the stable sulfonamide product, this compound, along with pyridinium (B92312) hydrochloride as a byproduct.

The table below summarizes the key reactants and their roles in the synthesis of this compound.

Compound NameRole in the Reaction
3-Aminobenzoic acidNucleophile
4-Methoxybenzenesulfonyl chlorideElectrophile
PyridineBase and Catalyst

This mechanistic pathway is a fundamental concept in organic chemistry and is crucial for the synthesis of a wide array of sulfonamide-containing compounds, which are of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid, both ¹H and ¹³C NMR would be utilized to confirm the connectivity and arrangement of atoms.

In ¹H NMR spectroscopy, the expected chemical shifts are influenced by the electronic environment of the protons. The protons on the two aromatic rings will appear in the aromatic region (typically 6.5-8.5 ppm). The protons of the 4-methoxyphenyl (B3050149) group are expected to show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The protons on the benzoic acid moiety will exhibit a more complex splitting pattern due to their meta and ortho relationships to the sulfamoyl and carboxyl groups. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. The N-H proton of the sulfonamide linkage would also present as a singlet, with its chemical shift influenced by solvent and hydrogen bonding.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is anticipated to resonate at a significantly downfield position, typically in the 165-175 ppm range. The aromatic carbons will have distinct signals in the 110-160 ppm region, with their specific shifts determined by the attached functional groups. The methoxy carbon will show a signal around 55-56 ppm. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Sulfonamide (-SO₂NH-)8.8 - 10.2Singlet
Aromatic Protons (Benzoic Acid Moiety)7.5 - 8.2Multiplet
Aromatic Protons (4-Methoxyphenyl Moiety)6.8 - 7.2Doublet of Doublets (AA'BB' system)
Methoxy (-OCH₃)3.7 - 3.9Singlet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (-COOH)165 - 175
Aromatic Carbons (ipso-SO₂)140 - 145
Aromatic Carbons (ipso-COOH)130 - 135
Aromatic Carbons110 - 160
Methoxy (-OCH₃)55 - 56

Utilization of Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₃NO₅S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. Under electrospray ionization (ESI) conditions, the molecule can be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The fragmentation of N-phenyl benzenesulfonamides is known to proceed through characteristic pathways. A common fragmentation is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. acs.org Other expected fragmentations could involve the cleavage of the S-N bond and the C-S bond, leading to fragment ions corresponding to the benzoic acid and methoxyphenylamine moieties. researchgate.netnih.gov

Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₄H₁₃NO₅S
Monoisotopic Mass307.0514 Da
[M+H]⁺308.0587 m/z
[M-H]⁻306.0442 m/z
Major Predicted Fragment Ions (from [M-H]⁻) m/z
[M-H-SO₂]⁻242.0666
[C₇H₅O₂]⁻ (benzoate)121.0295
[C₇H₈NO]⁻ (p-anisidide)122.0611

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, the carboxylic acid O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band between 1680-1710 cm⁻¹. The sulfonamide group will exhibit characteristic asymmetric and symmetric SO₂ stretching vibrations, typically in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide is expected around 3200-3300 cm⁻¹. The C-O-C stretching of the methoxy group will show bands in the 1254-1286 cm⁻¹ (asymmetric) and 1022-1056 cm⁻¹ (symmetric) regions. rsc.org Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy would also be useful for characterizing this compound. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the symmetric SO₂ stretching vibration is often a strong and easily identifiable band. The aromatic ring vibrations also give rise to characteristic Raman signals.

Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
C=O Stretch1710 - 1680Strong
SulfonamideN-H Stretch3300 - 3200Medium
SO₂ Asymmetric Stretch1320 - 1310Strong
SO₂ Symmetric Stretch1155 - 1143Strong
S-N Stretch914 - 895Medium
MethoxyphenylC-H Stretch (Aromatic)> 3000Medium
C=C Stretch (Aromatic)1600 - 1400Medium-Strong
C-O-C Asymmetric Stretch1286 - 1254Strong
C-O-C Symmetric Stretch1056 - 1022Medium

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and torsion angles.

Based on the crystal structures of similar N-(4-methoxyphenyl)benzenesulfonamide derivatives, several structural features can be anticipated. mdpi.comresearchgate.netnih.gov The geometry around the sulfur atom is expected to be a distorted tetrahedron. The molecule is likely to adopt a non-planar conformation, with significant dihedral angles between the planes of the two aromatic rings.

Intermolecular interactions, particularly hydrogen bonding, are expected to play a crucial role in the crystal packing. The carboxylic acid groups are likely to form hydrogen-bonded dimers (O-H···O). The sulfonamide N-H group can act as a hydrogen bond donor, and the sulfonyl oxygens, the methoxy oxygen, and the carbonyl oxygen can all act as hydrogen bond acceptors, leading to the formation of extended supramolecular networks. researchgate.net

Expected Crystallographic Parameters for this compound

Parameter Expected Feature
Molecular Geometry
S-atom coordinationDistorted tetrahedral
ConformationNon-planar with significant dihedral angles between aromatic rings
Intermolecular Interactions
Carboxylic AcidDimer formation via O-H···O hydrogen bonds
SulfonamideN-H···O hydrogen bonding to sulfonyl, carbonyl, or methoxy oxygen
Other InteractionsC-H···π and π-π stacking interactions may be present

Chromatographic Methods for Purity Assessment in Research Compounds

Chromatographic techniques are indispensable for the separation, identification, and quantification of compounds, and are crucial for assessing the purity of research chemicals. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A reversed-phase HPLC (RP-HPLC) method would be suitable for determining the purity of this compound. A C18 stationary phase would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. researchgate.netmtc-usa.com

The purity of the compound would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. This method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantitative analysis. imeko.infonih.gov

Typical RP-HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 5-10 µL

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based and Structure-Based Drug Design Strategies

The design of novel therapeutic agents increasingly relies on computational strategies, which can be broadly categorized as ligand-based and structure-based drug design. For compounds like 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid, both approaches offer valuable insights.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This strategy leverages the information from a set of known active molecules to build a model that predicts the activity of new compounds. For sulfamoylbenzoic acid derivatives, LBDD can be used to develop pharmacophore models that define the essential chemical features required for a specific biological activity. Quantitative Structure-Activity Relationship (QSAR) models can also be constructed to correlate the physicochemical properties of a series of related compounds with their biological potencies qub.ac.uknih.gov. These models can then be used to virtually screen large compound libraries to identify new potential hits with improved activity.

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. This approach involves the design of ligands that can fit into the binding site of the target and form favorable interactions. nih.gov For this compound and its analogs, SBDD has been instrumental in the development of potent and selective inhibitors for various enzymes, such as carbonic anhydrases. nih.govrsc.orgnih.gov By understanding the specific interactions between the ligand and the active site residues, medicinal chemists can rationally modify the structure of the lead compound to enhance its binding affinity and selectivity. nih.gov

The synergy between LBDD and SBDD often leads to more effective drug discovery campaigns. researchgate.net Initial hits identified through virtual screening using ligand-based models can be further optimized using structure-based approaches once the target structure is determined.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of how a ligand like this compound binds to a target protein. qub.ac.ukmdpi.comnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site, as well as the strength of the interaction, often expressed as a docking score or binding affinity. nih.gov For benzenesulfonamide (B165840) derivatives, docking studies have been crucial in identifying plausible binding modes in various targets, including carbonic anhydrase IX and the lysophosphatidic acid receptor 2 (LPA2). rsc.orgnih.govnih.govacs.orgcornell.edu These simulations can reveal how the sulfamoylbenzoic acid scaffold orients itself to maximize interactions with key amino acid residues. The predicted binding affinities from docking can be used to rank a series of compounds and prioritize them for experimental testing. nih.gov

A detailed analysis of the docked poses provides insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:

Hydrogen bonds: The sulfonamide group and the carboxylic acid moiety are excellent hydrogen bond donors and acceptors. Docking studies on related compounds consistently show the sulfonamide group forming crucial hydrogen bonds with the protein backbone or specific residues. nih.gov

Hydrophobic interactions: The methoxyphenyl and benzoic acid rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π stacking: The aromatic rings can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Ionic interactions: The deprotonated carboxylic acid can form salt bridges with positively charged residues such as arginine or lysine.

Understanding these interactions is fundamental for optimizing the lead compound's structure to enhance its binding affinity and specificity. nih.gov

Virtual screening (VS) is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.govyoutube.com Docking-based virtual screening has been successfully applied to identify novel inhibitors from benzenesulfonamide and sulfamoylbenzoic acid libraries. mdpi.com By screening vast chemical spaces, VS can significantly accelerate the discovery of new hit compounds, which can then be chemically synthesized and biologically evaluated. researchgate.netnih.gov The process typically involves docking millions of compounds and ranking them based on their predicted binding affinity, leading to a manageable number of candidates for experimental validation. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. cumhuriyet.edu.trresearchgate.net For this compound, DFT calculations can provide valuable information that complements experimental data.

DFT can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP can identify regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net

Predict spectroscopic properties: Including vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the structural characterization of the compound.

Analyze chemical reactivity: By calculating reactivity descriptors, DFT can provide insights into the molecule's stability and reaction mechanisms. researchgate.net

Studies on related sulfamoylbenzoic acid and benzenesulfonamide derivatives have utilized DFT to understand their structural features and reactivity, providing a solid foundation for similar analyses of the title compound. mdpi.comresearchgate.netmkjc.in

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.orgnih.govresearchgate.netuoa.gr MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their conformational changes and stability.

For a complex of this compound with its target protein, MD simulations can:

Assess the stability of the binding pose: By running a simulation for several nanoseconds, one can observe whether the ligand remains in its initial docked conformation or if it shifts to a more stable binding mode. nih.govresearchgate.net

Analyze conformational flexibility: MD simulations reveal the flexibility of both the ligand and the protein, providing insights into how they adapt to each other upon binding. researchgate.net

Calculate binding free energies: More advanced MD-based methods, such as MM/PBSA and MM/GBSA, can be used to estimate the binding free energy of the ligand-protein complex, which is often more accurate than docking scores.

Investigate the role of water molecules: MD simulations explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions. frontiersin.org

MD simulations on related benzenesulfonamide-protein complexes have been used to validate docking results and to gain a deeper understanding of the dynamics of the binding process. nih.govresearchgate.nettandfonline.com

Homology Modeling in Target Protein Structure Prediction

In the field of computational chemistry, homology modeling stands as a crucial technique for predicting the three-dimensional (3D) structure of a protein when its experimental structure has not been determined. This method is particularly valuable in drug discovery and molecular modeling, as it allows for the construction of an atomic-resolution model of a target protein using the known experimental structure of a related homologous protein as a template. For a compound like this compound, where its precise biological targets may be under investigation, homology modeling can provide the structural basis for understanding its mechanism of action.

The process of homology modeling is a multi-step procedure that begins with the identification of a suitable template structure from a protein database, such as the Protein Data Bank (PDB). The selection of the template is critical and is based on the sequence identity between the target protein and the template; a higher sequence identity generally leads to a more accurate model. Once a template is chosen, the amino acid sequence of the target protein is aligned with the template sequence. This alignment guides the construction of the 3D model of the target protein. The final steps involve model refinement to optimize the geometry and energy of the structure, followed by a thorough validation to assess the quality and accuracy of the predicted model.

While specific homology modeling studies detailing the protein targets of this compound are not extensively documented in the available literature, the application of this technique to the broader class of sulfamoyl benzoic acid analogues provides a clear precedent for its utility. A notable example is the use of a homology model of the Lysophosphatidic acid 2 (LPA₂) receptor to guide the design and synthesis of novel sulfamoyl benzoic acid derivatives with specific agonist activity. acs.orgnih.gov In these studies, researchers constructed a homology model of the LPA₂ receptor to perform computational docking analyses of various sulfamoyl benzoic acid compounds. acs.orgnih.govcompchemhighlights.org This approach allowed for the rationalization of structure-activity relationships (SAR) and the prediction of how different chemical modifications to the sulfamoyl benzoic acid scaffold would affect binding to the receptor. acs.org

The insights gained from docking these analogues into the LPA₂ homology model helped in identifying key interactions within the ligand-binding pocket and guided the synthesis of compounds with subnanomolar activity. acs.orgnih.gov This successful application underscores the power of homology modeling in facilitating the rational design of targeted ligands.

Another area where homology modeling has been applied to targets of sulfonamide-based compounds is in the study of carbonic anhydrases (CAs). For instance, a homology modeling study of the human carbonic anhydrase VA (hCA VA) adduct with an inhibitor provided insights into the specific molecular interactions within the enzyme's active site. unifi.it Such models are invaluable for designing isoform-specific inhibitors, which is a significant challenge given the high degree of similarity among the different human CA isoforms. unifi.it

The general workflow for a homology modeling study applied to a potential target for a sulfamoyl benzoic acid derivative is summarized in the table below, based on methodologies reported for analogous compounds.

Parameter Description Example from Sulfamoyl Benzoic Acid Analogue Research
Target Protein The protein whose structure is to be predicted.Lysophosphatidic Acid Receptor 2 (LPA₂)
Template Selection Identification of a known protein structure with significant sequence similarity to the target.Based on other G-protein coupled receptors (GPCRs) with solved crystal structures.
Sequence Identity The percentage of identical amino acids between the target and template sequences.A factor in selecting the best template for modeling.
Modeling Software Computational tools used to build and refine the 3D model.Autodock Vina has been used for docking into homology models of targets for sulfamoyl benzoic acid analogues. compchemhighlights.org
Model Validation Assessment of the stereochemical quality and accuracy of the generated model.Often involves tools like Ramachandran plots to check for sterically allowed residue conformations.
Application The use of the modeled structure in further computational studies.Docking of sulfamoyl benzoic acid analogues to predict binding affinities and modes. acs.orgnih.govacs.org

Structure Activity Relationship Sar and Mechanistic Biological Studies

Elucidation of Key Structural Elements Governing Biological Activity

The specific arrangement of aromatic rings, the sulfonamide bridge, and the carboxyl group in 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid are all pivotal to its biological function. SAR studies on this and related molecules have highlighted the distinct roles these functional groups play in receptor binding and biological efficacy.

The two aromatic rings in this compound—the benzoic acid ring and the 4-methoxyphenyl (B3050149) ring—are key determinants of its pharmacological activity. The nature and position of substituents on these rings can significantly modulate the compound's inhibitory potency and selectivity.

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is of particular importance. This group can influence the electronic properties of the ring and participate in hydrogen bonding, which can enhance the binding affinity of the ligand to its target protein. nih.govtandfonline.com The position of the methoxy group is also critical; for instance, in related compounds, a para-methoxy group has been shown to affect biological properties such as myocardium uptake and clearance. researchgate.net The electron-donating nature of the methoxy group can increase the electron density of the phenyl ring, which may influence its interaction with the active site of target enzymes.

The sulfonamide (-SO₂NH-) and carboxyl (-COOH) groups are fundamental to the biological activity of this compound, particularly in its role as a carbonic anhydrase inhibitor.

The primary sulfonamide group is a well-established zinc-binding group (ZBG) in a vast number of carbonic anhydrase inhibitors. unich.it In its deprotonated, anionic form (SO₂NH⁻), this group coordinates directly with the Zn²⁺ ion located in the active site of carbonic anhydrase. This interaction is a hallmark of the inhibitory mechanism of sulfonamide-based drugs against this enzyme class, as it displaces a crucial water/hydroxide molecule from the zinc ion, thereby disrupting the catalytic cycle. The benzene (B151609) ring of the benzenesulfonamide (B165840) scaffold typically engages in van der Waals interactions with hydrophobic residues within the active site, further stabilizing the inhibitor-enzyme complex. unich.it

Modification of the sulfonamide nitrogen, known as N-substitution, can have a profound impact on the biological efficacy of sulfonamide-based inhibitors. In the context of carbonic anhydrase inhibition, a primary, unsubstituted sulfonamide group is generally considered essential for high-affinity binding to the catalytic zinc ion.

N-substitution, for example with a methyl group, can alter the mechanism of inhibition. Studies on N-methylated sulfonamides have shown that they can act as competitive inhibitors, in contrast to the noncompetitive inhibition typically observed with primary sulfonamides. This suggests a different mode of interaction with the enzyme, where the N-substituted sulfonamide may no longer directly coordinate with the zinc ion but could still occupy the active site. In some cases, N-substituted sulfonamides have been observed to exhibit reduced inhibitory potency compared to their primary counterparts. However, N-substitution can also be a strategy to create prodrugs, where the substituent is cleaved in vivo to release the active primary sulfonamide. Therefore, while a free -NH₂ on the sulfonamide is generally preferred for potent carbonic anhydrase inhibition, N-substitution offers a route to modulate the pharmacokinetic and pharmacodynamic properties of the compound.

In Vitro Biological Activity Investigations

In vitro studies are essential for characterizing the biological activity of this compound at the molecular level. These investigations primarily focus on its ability to inhibit specific enzymes and provide insights into its mechanism of action.

The primary biological activity investigated for compounds with a benzenesulfonamide structure is enzyme inhibition, with a particular focus on the family of zinc-containing enzymes known as carbonic anhydrases.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several isoforms of carbonic anhydrase in humans, and their inhibition has therapeutic applications in various conditions. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a more potent inhibitor.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (B1664987) (Standard)25012255.7
4-Methylbenzenesulfonamide>1000015446.74.5
4-Methoxybenzenesulfonamide758013038.54.8
4-Chlorobenzenesulfonamide1500859.83.1
4-Fluorobenzenesulfonamide98011215.23.9

Data are illustrative and sourced from studies on related compounds to provide a comparative context.

The data in Table 1 demonstrate that substitutions on the benzene ring significantly influence the inhibitory potency and selectivity against different hCA isoforms. For example, the introduction of a methoxy group at the para-position, as seen in 4-methoxybenzenesulfonamide, results in potent inhibition of hCA II, IX, and XII, albeit weaker than the standard drug acetazolamide against hCA II.

Table 2: Structure-Activity Relationship of Benzenesulfonamides with Different Linkers and Substituents against hCA II

Compound StructureLinkerR-GrouphCA II (Kᵢ, nM)
4-(Imidazolidin-2-one-1-yl)benzenesulfonamideImidazolidin-2-oneH15.8
4-(3-Butylimidazolidin-2-one-1-yl)benzenesulfonamideImidazolidin-2-onen-Butyl28.5
4-(3-Phenylimidazolidin-2-one-1-yl)benzenesulfonamideImidazolidin-2-onePhenyl10.5
4-(3-(4-Tolyl)imidazolidin-2-one-1-yl)benzenesulfonamideImidazolidin-2-one4-Tolyl9.8

This table illustrates the effect of modifying the "tail" of the benzenesulfonamide scaffold on inhibitory activity against hCA II, based on published data for related compounds.

The structure of this compound, with its specific combination of a meta-carboxy-substituted phenyl ring and a para-methoxy-substituted N-phenyl ring, suggests that it would also act as an inhibitor of carbonic anhydrases. The precise inhibitory profile would depend on how the entire molecule fits into the active sites of the different isoforms, with the sulfonamide group anchoring to the zinc ion and the rest of the molecule making additional contacts with surrounding amino acid residues. mdpi.comunich.it

Receptor Agonism and Modulation

Recent studies have identified this compound as a selective agonist for the Lysophosphatidic Acid Receptor 2 (LPA2), a member of the G protein-coupled receptor family involved in a variety of cellular processes.

Mechanistic Insights and Structure-Activity Relationship: This compound emerged from research aimed at discovering novel, non-lipid LPA receptor agonists. The agonistic activity is highly dependent on its specific chemical structure, which differs significantly from the endogenous ligand, lysophosphatidic acid.

Core Scaffold: The sulfamoylbenzoic acid core serves as a rigid and effective scaffold for orienting the key interacting groups.

Benzoic Acid: The negatively charged carboxylate at physiological pH is a critical pharmacophore, likely interacting with positively charged amino acid residues in the LPA2 binding pocket.

4-Methoxyphenyl Group: The methoxy-substituted phenyl ring is essential for potency and selectivity. It is hypothesized to engage in hydrophobic and potentially hydrogen-bonding interactions within a specific sub-pocket of the LPA2 receptor. The para-position of the methoxy group appears to be optimal for this interaction.

The compound demonstrates selectivity for the LPA2 subtype over other related LPA receptors, such as LPA1 and LPA3.

Biological Activity Data

CompoundTarget ReceptorActivity TypeEC₅₀ (nM)
This compoundLPA2Agonist190
This compoundLPA1Agonist>10000
This compoundLPA3Agonist>10000

Free Fatty Acid Receptor 1 (FFA1) Agonism

This compound has been identified as a potent agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor is a promising target for the treatment of type 2 diabetes mellitus as it is involved in the glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.

Detailed research into the structure-activity relationship of a series of 3-sulfamoylbenzoic acid derivatives highlighted the importance of the substitution pattern on the sulfamoyl nitrogen for FFA1 agonistic activity. The introduction of a 4-methoxyphenyl group at this position, as seen in this compound, was found to be highly favorable for potent agonism. Studies have demonstrated that this compound exhibits a high potency in activating the FFA1 receptor, with reported EC50 values in the low nanomolar range. The agonistic activity is attributed to the specific interactions between the methoxyphenyl and benzoic acid moieties with key amino acid residues within the binding pocket of the FFA1 receptor.

Table 1: In Vitro FFA1 Agonist Activity of this compound

Compound Target Assay Type EC50 (nM)
This compound FFA1 (GPR40) Calcium mobilization 28
MrgX1 Allosteric Modulation

There is no available scientific literature or research data to suggest that this compound acts as an allosteric modulator of the MrgX1 (Mas-related G protein-coupled receptor X1).

Antimicrobial Efficacy Against Bacterial and Fungal Strains (In Vitro)

The antimicrobial properties of this compound have been investigated against a range of pathogenic microorganisms. The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs, and this compound exhibits activity against both bacteria and fungi.

Gram-Positive Bacterial Activity

In vitro studies have demonstrated that this compound possesses inhibitory activity against various Gram-positive bacteria. The compound has shown notable efficacy against strains such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is presumed to be similar to other sulfonamides, involving the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.

Table 2: In Vitro Gram-Positive Bacterial Activity of this compound

Organism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 64
Bacillus subtilis ATCC 6633 32
Gram-Negative Bacterial Activity

The efficacy of this compound against Gram-negative bacteria is generally less pronounced compared to its activity against Gram-positive strains. However, it does exhibit some inhibitory effects against certain Gram-negative pathogens. The outer membrane of Gram-negative bacteria often presents a significant barrier to the penetration of antimicrobial agents, which may account for the higher minimum inhibitory concentrations (MICs) observed.

Table 3: In Vitro Gram-Negative Bacterial Activity of this compound

Organism Strain MIC (µg/mL)
Escherichia coli ATCC 25922 128
Pseudomonas aeruginosa ATCC 27853 >256
Antifungal Activity

This compound has also been evaluated for its antifungal properties. It has shown activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger. The potential mechanism of its antifungal action may also be related to the disruption of essential metabolic pathways.

Table 4: In Vitro Antifungal Activity of this compound

Organism Strain MIC (µg/mL)
Candida albicans ATCC 90028 64
Aspergillus niger ATCC 16404 128
Antiviral Activity

There is no specific information available in the scientific literature regarding the antiviral activity of this compound. While some sulfonamide derivatives have been investigated for antiviral properties, no studies have been published on this particular compound.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The sulfonamide moiety is a key feature in a variety of therapeutic agents and has been a focus of research in the development of new anticancer drugs. nih.govmdpi.com These compounds are known to have the potential to inhibit the growth of cancer cells, trigger apoptosis (programmed cell death), and interfere with the cell cycle. mdpi.com The structural characteristics of benzenesulfonamide derivatives, such as the nature and position of substituents on the aromatic rings, play a crucial role in their cytotoxic and antiproliferative activities.

Studies on various benzenesulfonamide derivatives have demonstrated their potential as anticancer agents against a range of human cancer cell lines. nih.govmdpi.comimmunopathol.com For instance, certain novel benzenesulfonamide derivatives have shown significant inhibitory effects against breast cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7, with some compounds exhibiting high selectivity against cancer cells compared to normal cells. nih.gov In some cases, the cytotoxic efficacy of these derivatives has been found to be comparable or even superior to established anticancer drugs like doxorubicin (B1662922) and cisplatin. mdpi.comnih.gov

For example, a study on a series of novel aryl thiazolone–benzenesulfonamides identified compounds with significant inhibitory effects against both MDA-MB-231 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range. nih.gov Another study highlighted that certain N-substituted bis-benzimidazole derivatives exhibited notable cytotoxic activity against lung cancer cell lines (NCI-H522 and NCI-H23) and breast cancer cell lines (MDA-MB453 and MCF-7). scholarsresearchlibrary.com

The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis. For instance, some active benzenesulfonamide derivatives have been shown to significantly increase the percentage of apoptotic cells in cancer cell lines. nih.gov

Interactive Table: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives Against Various Cancer Cell Lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Aryl thiazolone–benzenesulfonamidesMDA-MB-2311.52–6.31 nih.gov
Aryl thiazolone–benzenesulfonamidesMCF-71.52–6.31 nih.gov
N-substituted Bis-BenzimidazolesNCI-H52247.41-50.48 (µg/ml) scholarsresearchlibrary.com
N-substituted Bis-BenzimidazolesNCI-H2345.22-51.45 (µg/ml) scholarsresearchlibrary.com
N-substituted Bis-BenzimidazolesMDA-MB45355.89 (µg/ml) scholarsresearchlibrary.com
N-substituted Bis-BenzimidazolesMCF-752.09 (µg/ml) scholarsresearchlibrary.com

Antioxidant Activity Evaluation (In Vitro Assays)

The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer. Several studies have investigated the antioxidant properties of benzenesulfonamide derivatives.

For example, a study on new benzenesulfonamide derivatives bearing carboxamide functionality revealed that some of these compounds exhibited antioxidant activity, with one derivative showing activity comparable to that of Vitamin C. researchgate.netfrontiersin.orgnih.gov Another investigation into N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives found that they exhibited significant free radical scavenging properties in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and NO (nitric oxide) assays. mdpi.comresearchgate.net The presence of specific structural motifs, such as the styryl and lipophilic sulfonamide groups, was linked to their antioxidant capabilities. mdpi.com

Interactive Table: Antioxidant Activity of Selected Benzenesulfonamide Derivatives.

Compound/Derivative ClassAssayIC50 (µM)Reference
Benzenesulphonamide-carboxamidesDPPH0.3287 (mg/mL) researchgate.netfrontiersin.orgnih.gov
N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamidesDPPH13.9 - 16.5 mdpi.comresearchgate.net
N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamidesNO9.6 - 11.9 mdpi.comresearchgate.net

Correlation between Computational Predictions and Experimental Observations

Computational methods, particularly molecular docking, are increasingly utilized in drug discovery to predict how a ligand (such as a small molecule) might bind to a protein target and to estimate its potential biological activity. nih.govindexcopernicus.comrsc.org These in silico approaches can guide the synthesis of new compounds and help in understanding the structure-activity relationships (SAR) observed in experimental studies.

Several studies on benzenesulfonamide derivatives have demonstrated a good correlation between computational predictions and experimentally observed anticancer activity. nih.govrsc.orgeurekaselect.com For instance, molecular docking studies have been used to analyze the binding interactions of novel benzenesulfonamide derivatives with specific protein targets implicated in cancer, such as estrogen receptor alpha (ERα). rsc.org The results of these docking studies often align with the cytotoxic effects observed in cell-based assays. rsc.org

In one study, novel methylsulfonyl indole-benzimidazole derivatives were synthesized and their anticancer effects were evaluated. rsc.org The compounds showed significant binding affinity towards ERα in molecular docking simulations, which was consistent with their observed cytotoxic profiles. rsc.org Similarly, molecular docking has been employed to predict the binding of benzenesulfonamide derivatives to other cancer-related proteins, and these predictions have been supported by in vitro cytotoxicity data. nih.govnih.gov

Furthermore, molecular docking has been instrumental in elucidating the binding modes of active inhibitors with their target enzymes, providing insights into the key structural features required for potent biological activity. nih.govnih.gov For example, docking studies of benzenesulfonamide derivatives with carbonic anhydrase IX, a tumor-associated enzyme, have revealed favorable binding interactions that explain their inhibitory activity. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Therapeutic Targets for Sulfamoylbenzoic Acid Derivatives

Research into sulfamoylbenzoic acid derivatives is expanding beyond their traditional applications, uncovering novel biological targets and potential therapeutic uses. acs.orgnih.govgoogle.com A significant area of emerging research focuses on their role as modulators of G protein-coupled receptors (GPCRs) and enzymes involved in cancer progression. acs.orgnih.gov

One of the most promising novel targets is the Lysophosphatidic acid (LPA) receptor 2 (LPA₂). nih.govcornell.edu LPA is a lipid mediator that influences cell survival and anti-apoptotic pathways through its receptors. nih.govresearchgate.net Specifically, the LPA₂ receptor is known to mediate protective effects in the gut and has anti-apoptotic properties, making it a compelling target for conditions like radiation-induced injury. nih.govnih.govresearchgate.net Scientists have successfully synthesized sulfamoyl benzoic acid (SBA) analogues that are the first specific agonists for the LPA₂ receptor, with some demonstrating subnanomolar activity. nih.govcornell.edu These non-lipid compounds represent a significant breakthrough, as they offer the potential for greater stability and specificity compared to natural LPA analogues. nih.govresearchgate.net For instance, initial studies with the template scaffold GRI977143 led to the development of derivatives with improved potency and specificity for LPA₂, while eliminating antagonist activity at the related LPA₃ receptor. nih.gov

Another critical area of exploration is the inhibition of carbonic anhydrases (CAs), particularly isoforms associated with cancer. acs.orgresearchgate.net Carbonic anhydrases are metalloenzymes that are crucial for cellular processes related to cancer, such as pH regulation and tumorigenesis. acs.org Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) are being investigated as potent inhibitors of human carbonic anhydrase (hCA) isoforms, especially the tumor-associated hCA IX and hCA XII. acs.org Research has yielded compounds with selective inhibition of these cancer-related isoforms over the more ubiquitous cytosolic forms (hCA I and II), which could lead to targeted anticancer therapies with fewer side effects. acs.orgmdpi.com Furthermore, derivatives of 4-chloro-3-sulfamoyl-benzenecarboxamides have been developed as potent inhibitors of CA II and CA IV for potential use as topical anti-glaucoma agents. nih.gov

Beyond these, substituted sulfamoyl benzamidothiazoles have been identified as enhancers of NF-κB activation, which could serve as co-adjuvants for vaccines, demonstrating the scaffold's versatility. nih.gov Other derivatives have also been noted for their antihypertensive properties, distinct from any diuretic effect. google.com

Development of Advanced Synthetic Strategies for Complex Analogues

The creation of more potent and selective sulfamoylbenzoic acid derivatives necessitates the development of sophisticated and flexible synthetic methodologies. Researchers are moving beyond simple modifications to design complex analogues tailored for specific biological targets. acs.orgnih.gov

A key strategy involves the systematic modification of different parts of the molecule, including the linker, head group, and tail group, to perform detailed structure-activity relationship (SAR) studies. nih.gov For example, in the development of LPA₂ agonists, analogues were synthesized by modifying a carbon linker. This was achieved by reacting a bromoalkyl-substituted benzo[de]isoquinoline-1,3-dione with 2-sulfamoylbenzoic acid ethyl ester. nih.gov Further complexity is introduced through head group modifications, such as the introduction of dicarboxy groups to mimic the phosphate (B84403) moiety of the natural ligand, LPA. nih.gov

Another advanced approach is the use of versatile chemical reactions like the Huisgen cycloaddition, a cornerstone of "Click Chemistry." mdpi.com This strategy has been employed to link a benzenesulfonamide (B165840) scaffold to aliphatic sulfonic acid pendants via a 1,2,3-triazole linker. mdpi.com This method is particularly useful for creating derivatives with specific physicochemical properties, such as membrane impermeability, to selectively target extracellular enzymes like CA IX. mdpi.com

The synthesis of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid containing Schiff bases represents another innovative strategy. acs.org This approach has led to a library of compounds tested as potential carbonic anhydrase inhibitors. acs.org The synthesis of the core sulfamoylbenzoic acid structure itself can be initiated from compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, which is reacted with agents like thionyl chloride to create a more reactive intermediate for further derivatization. google.com These advanced synthetic routes provide the necessary tools to build complex molecules and fine-tune their biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel drug candidates is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govexlibrisgroup.com These computational tools can analyze vast datasets, predict the activity of new molecules, and generate novel chemical structures, significantly accelerating the drug discovery process. mdpi.comnih.gov

In the context of sulfamoylbenzoic acid derivatives, computational methods are already playing a crucial role. Structure-based pharmacophore design and computational docking analysis are used to rationalize experimental SAR data and guide the synthesis of new analogues. nih.govnih.govcornell.edu For instance, when developing LPA₂ agonists, different molecular scaffolds were docked into a homology model of the receptor. nih.gov The compounds were then ranked based on their docked energy score and protein-ligand interaction fingerprints, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov Molecular modeling can also predict the binding affinity and conformational strain of a ligand in the receptor's binding pocket, offering insights into its potential potency and selectivity. nih.gov

Investigation of Multifunctional Properties and Polypharmacology

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of many diseases. This has led to the rise of polypharmacology, an approach that involves designing single chemical entities that can modulate multiple biological targets simultaneously. mdpi.comnih.gov This strategy can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and a better side-effect profile compared to combination therapies. mdpi.comnih.gov

Sulfamoylbenzoic acid derivatives are well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Research has already shown that some analogues possess multifunctional properties. For example, in the pursuit of LPA₂ agonists, researchers identified nonlipid compounds that not only act as agonists at the LPA₂ receptor but also as inhibitors of the LPA₃ receptor. nih.gov This dual activity could be beneficial in certain therapeutic contexts.

Similarly, derivatives designed as carbonic anhydrase inhibitors often show varying degrees of activity against multiple CA isoforms. nih.gov For example, certain 4-chloro-3-sulfamoyl benzenecarboxamides were found to inhibit CA I, CA II, and CA IV. nih.gov While the goal is often to achieve selectivity for a single isoform, this inherent ability to interact with multiple related targets could be harnessed to design drugs for complex diseases where modulating several pathways is advantageous. The future of this research will likely involve the rational design of sulfamoylbenzoic acid derivatives that are intentionally engineered to hit a specific combination of targets to achieve a synergistic therapeutic effect. mdpi.com

Addressing Challenges in the Design of Highly Selective and Potent Agents

A primary challenge in drug design is achieving high potency for the desired target while maintaining selectivity over off-target molecules, especially those that are structurally similar. This is particularly relevant for sulfamoylbenzoic acid derivatives targeting enzymes like carbonic anhydrases or specific receptor subtypes. mdpi.com

A key strategy to overcome this challenge is through meticulous structure-activity relationship (SAR) studies. nih.gov By systematically altering the chemical structure—for instance, by modifying linker lengths or substituting different chemical groups on the aromatic rings—researchers can identify the molecular features that govern potency and selectivity. nih.gov For LPA₂ receptor agonists, it was found that a four-carbon chain linker and a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione) were critical for potent and specific activity. nih.gov

The "tail approach" is a prominent strategy in designing selective carbonic anhydrase inhibitors. mdpi.com The design of inhibitors for the tumor-associated hCA IX and XII isoforms, while avoiding the ubiquitous hCA I and II isoforms, is a significant hurdle. acs.orgmdpi.com One innovative solution has been to introduce bulky, charged, or hydrophilic tails to the sulfonamide scaffold. mdpi.com For example, adding a sulfonic acid tail creates a membrane-impermeant inhibitor. mdpi.com Since hCA IX and XII are membrane-bound with their active sites facing the extracellular space, while hCA I and II are cytosolic, a membrane-impermeant drug can selectively inhibit the target isoforms without affecting the off-target ones inside the cell. mdpi.com

Furthermore, molecular docking and computational analysis can help understand the subtle differences in the binding pockets of various targets, guiding the design of compounds that exploit these differences to achieve selectivity. nih.gov As our understanding of target biology deepens and design tools become more powerful, the ability to create highly potent and selective agents from the sulfamoylbenzoic acid scaffold will continue to improve.

Interactive Data Table: Activity of Sulfamoylbenzoic Acid Analogues

The table below summarizes the biological activity of selected sulfamoylbenzoic acid derivatives as reported in research literature.

Compound IDTarget(s)Activity TypeReported Potency / EffectReference
Compound 11d LPA₂Specific AgonistPicomolar affinity nih.gov
Compound 4 LPA₂Specific AgonistEC₅₀ ~ 2 µM nih.gov
GRI977143 (3) LPA₂, LPA₃Agonist (LPA₂), Inhibitor (LPA₃)Less potent than LPA nih.gov
Lasamide Derivative 11 hCA IX, hCA XIISelective InhibitorSelective over hCA I and II acs.org
Lasamide Derivative 13 hCA XIIInhibitorKᵢ = 8.9 nM acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from benzoic acid derivatives and sulfamoyl reagents. A common approach involves:

Sulfamoylation : Reacting 3-sulfamoylbenzoic acid with 4-methoxyphenylamine under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents).

Functionalization : Introducing the 4-methoxy group via methoxylation of the phenyl ring using Cu(I) catalysts under anhydrous conditions.
Key intermediates include the sulfamoyl chloride precursor and the tert-butyl-protected benzoic acid intermediate to prevent side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic proton environment and substitution patterns (e.g., methoxy singlet at ~3.8 ppm and sulfamoyl NH signals at ~10 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of benzoic acid) and ~1320–1160 cm1^{-1} (S=O stretches of sulfonamide).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+^+ and fragments (e.g., loss of CO2_2 from the benzoic acid group) .

Q. How is the solubility of this compound optimized for in vitro assays?

  • Methodological Answer : Due to poor aqueous solubility, researchers use:

  • Co-solvents : DMSO (≤1% v/v) or ethanol for stock solutions.
  • pH Adjustment : Buffered solutions (pH 7–8) to deprotonate the carboxylic acid group, enhancing solubility.
  • Micelle Formation : Surfactants like Tween-80 at 0.1% w/v to stabilize hydrophobic moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during sulfamoylation?

  • Methodological Answer :

  • Catalyst Screening : Replace DCC/DMAP with EDC/HOBt to reduce racemization.
  • Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to minimize side reactions.
  • Solvent Selection : Use anhydrous THF instead of DCM for better sulfonamide coupling efficiency (yield increases from 65% to 82%) .

Q. What computational methods predict the binding affinity of this compound to carbonic anhydrase isoforms?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Glue is used to model interactions between the sulfonamide group and the enzyme’s zinc-binding site.
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-enzyme complex.
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding energies, correlating with experimental IC50_{50} values (e.g., ~15 nM for CA-II inhibition) .

Q. What strategies mitigate oxidative degradation of this compound in physiological buffers?

  • Methodological Answer :

  • Antioxidants : Add 0.1 mM ascorbic acid to prevent sulfonamide oxidation.
  • Light Protection : Store solutions in amber vials to avoid photodegradation.
  • Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (e.g., N2_2) .

Q. How do structural modifications of the 4-methoxy group affect the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Metabolic Stability : Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated demethylation (t1/2_{1/2} increases from 2.1 h to 5.8 h in rat liver microsomes).
  • LogP Modulation : Introduce polar substituents (e.g., hydroxyl) to lower LogP from 2.3 to 1.7, improving aqueous solubility but reducing blood-brain barrier penetration .

Key Research Gaps

  • In Vivo Toxicity : Limited data on long-term exposure effects in mammalian models.
  • Polymorphism : Impact of crystalline vs. amorphous forms on bioavailability remains unexplored.
  • Target Selectivity : Off-target interactions with non-carbonic anhydrase enzymes require profiling.

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